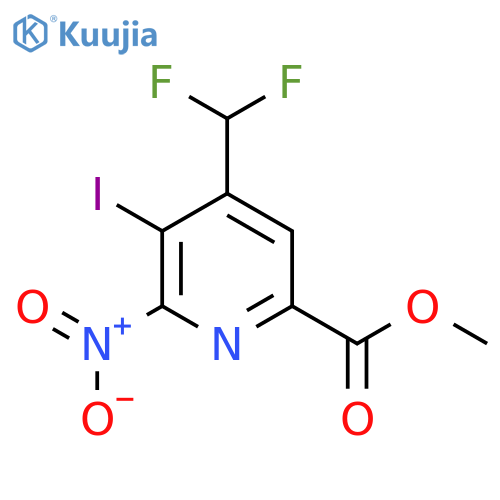

Cas no 1805549-42-1 (Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate)

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate

-

- インチ: 1S/C8H5F2IN2O4/c1-17-8(14)4-2-3(6(9)10)5(11)7(12-4)13(15)16/h2,6H,1H3

- InChIKey: NXXSXQUPFCZCPI-UHFFFAOYSA-N

- ほほえんだ: IC1=C([N+](=O)[O-])N=C(C(=O)OC)C=C1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 312

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 2.5

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029021776-500mg |

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate |

1805549-42-1 | 95% | 500mg |

$1,752.40 | 2022-04-01 | |

| Alichem | A029021776-1g |

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate |

1805549-42-1 | 95% | 1g |

$2,837.10 | 2022-04-01 | |

| Alichem | A029021776-250mg |

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate |

1805549-42-1 | 95% | 250mg |

$940.80 | 2022-04-01 |

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate 関連文献

-

1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylateに関する追加情報

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate (CAS No. 1805549-42-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate (CAS No. 1805549-42-1) is a highly valuable intermediate in the realm of pharmaceutical synthesis, representing a cornerstone in the development of novel therapeutic agents. This compound, characterized by its intricate molecular architecture, has garnered significant attention due to its multifaceted applications in medicinal chemistry and drug discovery.

The molecular structure of Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate encompasses several key functional groups that contribute to its reactivity and utility. The presence of a difluoromethyl group at the 4-position enhances its pharmacological potential by improving metabolic stability and binding affinity. Additionally, the iodo substituent at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions, making it an indispensable building block for constructing complex heterocyclic scaffolds.

In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, particularly in oncology and immunology. The demand for innovative molecules with enhanced efficacy and reduced side effects has driven researchers to explore novel synthetic pathways. Herein, Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate plays a pivotal role by serving as a precursor for numerous bioactive compounds.

One of the most compelling applications of this compound is in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The nitro group at the 2-position not only contributes to the electronic properties of the molecule but also facilitates further derivatization through reduction or diazotization reactions. This adaptability allows chemists to fine-tune the pharmacokinetic profile of the final drug candidates.

The utility of Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate extends beyond kinase inhibitors. It has been employed in the development of antiviral agents, where the incorporation of fluorinated moieties enhances antiviral activity by inhibiting viral polymerases. Furthermore, its incorporation into protease inhibitors has shown promise in treating chronic infections and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that highlights the expertise required in modern organic chemistry. Key steps include nitration, halogenation, and esterification, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms, particularly via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, demands advanced techniques to achieve optimal results.

The growing interest in fluorinated compounds stems from their unique physicochemical properties, which include increased lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make fluorinated molecules particularly attractive for drug development. The demand for high-quality intermediates like Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate has led to advancements in synthetic methodologies that prioritize efficiency and sustainability.

In conclusion, Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate (CAS No. 1805549-42-1) is a cornerstone in pharmaceutical synthesis, offering unparalleled versatility for the development of next-generation therapeutics. Its structural features and reactivity make it an indispensable tool for medicinal chemists striving to create innovative drug candidates that address unmet medical needs across various therapeutic areas.

1805549-42-1 (Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-6-carboxylate) 関連製品

- 1806840-16-3(Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)

- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

- 2228913-98-0(3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine)

- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)

- 519148-72-2(Piperazine, 1-(1H-indol-5-ylsulfonyl)-4-methyl-)

- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)

- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)

- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)